N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide
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Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including a furan ring, a trifluoromethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-ylmethylamine with a cyclohexanecarboxylic acid derivative, followed by cyclization and introduction of the trifluoromethyl group. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the imidazole ring can produce dihydroimidazole derivatives .
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Share the furan ring structure and exhibit similar biological activities.
Imidazole derivatives: Contain the imidazole ring and are known for their antimicrobial and antifungal properties.
Trifluoromethyl compounds: Characterized by the presence of the trifluoromethyl group, which imparts unique chemical and biological properties.
Uniqueness
N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}CYCLOHEXANECARBOXAMIDE stands out due to its combination of multiple functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for various applications, from drug development to materials science .
Properties
Molecular Formula |
C22H22F3N3O3 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H22F3N3O3/c23-22(24,25)21(27-19(29)16-10-5-2-6-11-16)20(30)28(14-17-12-7-13-31-17)18(26-21)15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2,(H,27,29) |
InChI Key |
XYNPTHBCMKNFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CO4)C(F)(F)F |
Origin of Product |
United States |
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